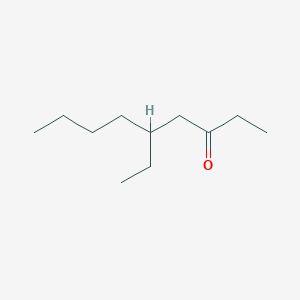

5-Ethylnonan-3-one

Description

Contextual Significance of Branched Ketones in Chemical Sciences

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. ontosight.ai Within this class, branched ketones, which feature a non-linear arrangement of carbon atoms, hold particular importance in various fields of chemical science. Their branched structure can significantly influence physical properties such as boiling point and solubility. ontosight.ai

In synthetic organic chemistry, branched ketones are valuable intermediates and building blocks for more complex organic molecules. ontosight.ai The development of synthetic routes to access chiral α,α-disubstituted ketones, a specific type of branched ketone, is a significant area of research due to the prevalence of these structural motifs in natural products. nih.gov Chiral ketones are crucial in the synthesis of pharmaceuticals and fine chemicals, where the specific three-dimensional arrangement of atoms is vital for biological activity. rsc.orgcas.cnrsc.org The creation of these molecules often involves asymmetric synthesis, a field dedicated to producing single enantiomers (non-superimposable mirror images) of chiral molecules. york.ac.uk

Furthermore, branched ketones have applications in the fragrance and flavor industry. Aliphatic ketones are used to accentuate certain notes in perfumery, and their specific structure contributes to their unique organoleptic properties. google.comhebmu.edu.cn They are also of interest as potential fuel precursors, where long-chain branched ketones can be hydrogenated to produce alkanes suitable for aviation and transportation fuels. qualitas1998.net The synthesis of these compounds can be achieved through various methods, including the α-alkylation of smaller ketones. nih.gov

Structural Characteristics and Nomenclature of 5-Ethylnonan-3-one

The compound this compound is an aliphatic ketone, meaning it lacks an aromatic ring structure. Its identity and structure are precisely described by its IUPAC (International Union of Pure and Applied Chemistry) name. The nomenclature rules for ketones dictate a systematic approach to naming such molecules. uiuc.edubyjus.comlibretexts.org

The name "this compound" can be deconstructed as follows:

This systematic naming ensures an unambiguous representation of the molecule's connectivity. The compound is chiral at the C5 position, meaning it can exist as two distinct enantiomers.

While detailed, experimentally verified research findings and spectral data for this compound are not widely available in public databases, its fundamental properties can be cataloged from chemical supplier information and computational predictions.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6137-23-1 | sigmaaldrich.comarctomsci.combldpharm.com |

| Molecular Formula | C₁₁H₂₂O | sigmaaldrich.comarctomsci.com |

| Molecular Weight | 170.3 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-7-8-10(5-2)9-11(12)6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOJOMUTIDDDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-23-1 | |

| Record name | 5-ethylnonan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Ethylnonan 3 One

Fundamental Reaction Pathways of Aliphatic Ketones

Aliphatic ketones, such as 5-Ethylnonan-3-one, are characterized by a carbonyl functional group (a carbon-oxygen double bond) bonded to two alkyl groups. The reactivity of these ketones is largely dictated by the polarity of the carbonyl group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. Common reaction pathways for aliphatic ketones include nucleophilic addition, alpha-substitution, and reactions at the carbonyl oxygen.

Nucleophilic addition is a fundamental reaction where a nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. For instance, the reduction of a ketone using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in a secondary alcohol. quizlet.com Similarly, Grignard reagents and organolithium compounds add to the carbonyl group to form tertiary alcohols after an acidic workup.

Another significant pathway involves the acidity of the α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group). These hydrogens are weakly acidic and can be removed by a base to form an enolate ion. The enolate ion is a key intermediate in many reactions, including aldol (B89426) condensations, halogenation, and alkylation at the α-carbon. The formation of the enolate is a critical step that allows for the functionalization of the ketone at the alpha position.

Furthermore, aliphatic ketones can undergo oxidation, although they are generally more resistant to oxidation than aldehydes. Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group.

The specific structure of this compound, with its ethyl group at the 5-position, can influence the regioselectivity and stereoselectivity of these reactions. The steric hindrance provided by the ethyl and hexyl groups can affect the approach of nucleophiles to the carbonyl carbon and the formation of specific enolate isomers.

Spectroscopic Fragmentation Mechanisms

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For aliphatic ketones like this compound, the fragmentation is primarily driven by the presence of the carbonyl group. jove.comlibretexts.org

McLafferty Rearrangement in Mass Spectrometry

The McLafferty rearrangement is a characteristic fragmentation pattern observed in mass spectrometry for molecules containing a keto-group and an accessible γ-hydrogen. wikipedia.org This intramolecular rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the β-carbon-carbon bond. wikipedia.orgslideshare.net This process results in the formation of a neutral alkene and a resonance-stabilized enol radical cation. slideshare.netlibretexts.org

For this compound, a γ-hydrogen is available on the hexyl chain. The McLafferty rearrangement would therefore be an expected fragmentation pathway. The mass spectrum of a similar compound, 2-hexanone, shows a characteristic McLafferty fragment at an m/z of 58. libretexts.orglibretexts.org In the case of this compound, the rearrangement would lead to the loss of a neutral butene molecule and the formation of a radical cation.

Acylium Ion Formation and Related Processes

Another dominant fragmentation pathway for aliphatic ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. jove.comlibretexts.org This cleavage results in the formation of a stable acylium ion and an alkyl radical. jove.comlibretexts.org The acylium ion is often the base peak in the mass spectrum of a ketone due to its resonance stabilization. libretexts.org

In the case of this compound, α-cleavage can occur on either side of the carbonyl group. Cleavage between C3 and C4 would result in the formation of an acylium ion with the ethyl group and the loss of a hexyl radical. Conversely, cleavage between C2 and C3 would lead to the formation of a larger acylium ion containing the hexyl and ethyl groups and the loss of an ethyl radical. The relative abundance of these fragment ions depends on the stability of the resulting radicals and acylium ions.

Further fragmentation of the initially formed ions can also occur. For instance, acylium ions can lose a molecule of carbon monoxide (CO) to form an alkyl cation. spectroscopyonline.com These subsequent fragmentations provide additional structural information in the mass spectrum.

Transformation Studies and Derivatization for Advanced Applications

The chemical modification of this compound through transformation studies and derivatization can lead to the development of new compounds with tailored properties for various applications. These transformations often target the reactive carbonyl group or the α-carbons.

One common transformation is the reduction of the ketone to a secondary alcohol, 5-ethylnonan-3-ol. This can be achieved using various reducing agents, and the resulting alcohol can serve as a precursor for the synthesis of other compounds, such as esters with pleasant fragrances. smolecule.com

Derivatization is a technique used to modify a compound to enhance its analytical detection or to alter its chemical properties. mdpi.comresearchgate.net For ketones, derivatization often involves reaction with a reagent that targets the carbonyl group. For example, reaction with hydroxylamine (B1172632) forms an oxime, while reaction with hydrazine (B178648) or its derivatives forms a hydrazone. These derivatives can be useful for characterization and can also serve as intermediates in further synthetic steps.

For advanced applications, derivatization can be employed to introduce specific functionalities. For instance, the α-carbons of this compound can be functionalized through enolate chemistry to introduce new substituents, potentially leading to compounds with interesting biological or material properties. The synthesis of more complex molecules can be achieved by using this compound as a building block in multi-step synthetic sequences. For example, the synthesis of a complex sulfide, 5-Ethyl-1-(5-ethyl-3-oxononyl)sulfanylnonan-3-one, has been reported, showcasing the utility of such ketones in constructing larger molecules. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 5 Ethylnonan 3 One

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and extensive fragmentation. chemguide.co.uk This fragmentation is often reproducible and creates a characteristic mass spectrum that can serve as a molecular fingerprint.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. mdpi.com In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to form ions. mdpi.com This process typically leads to a prominent protonated molecule peak, [M+H]+, which helps in the straightforward determination of the molecular weight. mdpi.com For 5-Ethylnonan-3-one, which has a molecular weight of 170.29 g/mol , CI would be expected to produce a significant ion at m/z 171. uni.lunih.gov The choice between EI and CI depends on the analytical goal: EI is excellent for structural elucidation via fragmentation patterns, while CI is preferred for clear molecular weight determination. chemguide.co.ukmdpi.com

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically to analyze the fragments of a selected ion. acs.org This technique provides enhanced specificity and sensitivity, which is particularly useful for quantitative analysis in complex matrices. eurofins.com Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantifying specific compounds. eurofins.com In an MRM experiment, a specific precursor ion is selected, fragmented, and then a specific fragment ion is monitored. acs.org

For the analysis of this compound, an MRM method could be developed by first identifying a stable precursor ion, such as the protonated molecule [M+H]+ at m/z 171, and then selecting a characteristic product ion formed upon fragmentation. This approach offers high selectivity, minimizing interference from other compounds in a mixture, and is widely used for trace-level quantification in fields like environmental analysis and food chemistry. oskar-bordeaux.fr

The mass spectrum of a compound provides a wealth of information based on the mass-to-charge (m/z) ratios of the detected ions. The molecular ion peak confirms the molecular weight of the compound. For this compound (C11H22O), the exact mass is 170.167065 Da. uni.lunih.gov

The fragmentation pattern in an EI mass spectrum is particularly informative for structural elucidation. Ketones often undergo characteristic fragmentation pathways. One common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this could lead to the formation of several acylium ions.

Predicted Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z |

| 170 | [CH3CH2CO]+ | 57 |

| 170 | [CH3CH2CH(CH2CH3)CH2CO]+ | 113 |

| 170 | [CH3(CH2)3CH(CH2CH3)]+ | 113 |

| 170 | [CH3CH2CH2CH2]+ | 57 |

The relative abundance of these fragment ions helps in confirming the position of the ethyl group and the carbonyl function within the nonane (B91170) chain. The most stable fragment ions will typically produce the most intense peaks in the spectrum. chemguide.co.uk For instance, the formation of the stable ethyl cation ([CH3CH2]+) would result in a peak at m/z 29. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. msu.edu It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org

For this compound, the ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The integration of these signals would correspond to the number of protons in each environment. The chemical shift (δ) of the signals would indicate the type of proton (e.g., methyl, methylene, methine), and the splitting pattern (multiplicity) would reveal the number of neighboring protons. libretexts.org

Predicted ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | Two terminal -CH3 groups |

| ~1.2-1.6 | Multiplet | 10H | Five -CH2- groups in the alkyl chains |

| ~2.4 | Quartet | 2H | -CH2- adjacent to the carbonyl group |

| ~2.2 | Multiplet | 1H | -CH- at the ethyl branch |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (carbonyl carbon) |

| ~45-55 | -CH- at the ethyl branch |

| ~30-40 | -CH2- adjacent to the carbonyl |

| ~10-30 | Other -CH2- and -CH3 carbons |

By combining the information from both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is a technique used to separate the components of a mixture. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography (GC) separates compounds based on their boiling points and their interactions with a stationary phase within a capillary column. mdpi.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both qualitative and quantitative analysis. A single, sharp peak for this compound in a GC chromatogram would indicate its purity.

For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity compared to conventional single-column GC. nih.govresearchgate.net In GC×GC, the effluent from a primary column is passed through a modulator to a second, shorter column with a different stationary phase for further separation. mdpi.com This results in a two-dimensional chromatogram with highly resolved peaks, which is particularly advantageous for analyzing complex volatile profiles in samples such as foods, beverages, and environmental extracts. nih.govresearchgate.netsci-hub.se The use of GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) would provide the highest level of detail for the analysis of mixtures containing this compound. sci-hub.se

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. auroraprosci.com For ketones such as this compound, which lack a strong native chromophore for ultraviolet (UV) detection, analysis typically requires a preliminary derivatization step. auroraprosci.comwaters.comtandfonline.comnih.gov

A widely adopted method involves reacting the carbonyl group of the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. tandfonline.comwaters.com This derivative possesses a strong chromophore, allowing for sensitive UV detection at approximately 360 nm. auroraprosci.comwaters.com The analysis is commonly performed using reversed-phase HPLC systems. nih.gov

The separation of these derivatives is typically achieved on a C18 stationary phase, with a mobile phase consisting of an acetonitrile (B52724) and water gradient. tandfonline.comnih.gov This setup allows for the effective separation of various aliphatic ketones. tandfonline.com Generally, within a homologous series, retention time increases with the carbon number. Ketones also tend to elute before their corresponding aldehyde isomers. tandfonline.com For instance, research on a range of C₁-C₁₀ carbonyls showed a clear correlation between retention times and molecular structure on C18 columns. tandfonline.com

Modern advancements, such as Ultra-Performance Liquid Chromatography (UPLC), offer significant improvements over traditional HPLC methods. UPLC systems can reduce analysis times by as much as 75% while providing excellent chromatographic resolution, which is particularly beneficial for complex mixtures. waters.com

For enhanced selectivity and sensitivity, especially in complex biological or environmental matrices, HPLC is often coupled with mass spectrometry (LC-MS). acs.org LC-MS analysis can provide detailed structural information and allows for lower detection limits. Derivatization may still be employed to improve ionization efficiency in the mass spectrometer's source. acs.org

The following tables represent typical starting parameters for the analysis of aliphatic ketones, like this compound, using HPLC-UV (after DNPH derivatization) and LC-MS.

Table 1: Representative HPLC Method for Analysis of Aliphatic Ketone-DNPH Derivatives

| Parameter | Value/Condition | Source(s) |

| Column | Uitisil® XB-C18, C18 | auroraprosci.comtandfonline.com |

| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) | auroraprosci.comtandfonline.comnih.gov |

| Flow Rate | ~1.2 mL/min | researchgate.net |

| Detector | UV | auroraprosci.comwaters.com |

| Detection Wavelength | 360 nm | auroraprosci.comwaters.com |

| Column Temperature | 35 °C | researchgate.net |

Table 2: Representative LC-MS/MS Parameters for Ketone Analysis

| Parameter | Value/Condition | Source(s) |

| Chromatography | Ultra High Performance Liquid Chromatograph (UHPLC) | chromatographyonline.com |

| Column | 1.7-µm BEH C18 | chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | chromatographyonline.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | chromatographyonline.com |

| Ionization Mode | Positive Ion Electrospray (ESI+) | acs.orgepa.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | epa.govacs.org |

Computational and Theoretical Chemistry Approaches for 5 Ethylnonan 3 One

Quantum Mechanical Studies and Electronic Structure Characterization

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to characterizing the electronic structure of organic molecules. These studies offer deep insights into the molecule's geometry, orbital energies, and reactive sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Ethylnonan-3-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), are used to determine the molecule's most stable three-dimensional structure (geometry optimization). imist.mashsu.edu This process systematically adjusts the positions of the atoms until the lowest energy conformation is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

| Parameter | Description | Typical Calculated Value | Significance |

|---|---|---|---|

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.21 Å | Indicates the double bond character; shorter than a C-O single bond. |

| C-C-C Bond Angle (at C4) | The angle formed by the carbons adjacent to the carbonyl group. | ~116° | Reflects the sp² hybridization of the carbonyl carbon. |

| O=C-C-C Dihedral Angle | The torsional angle describing the orientation of the alkyl chains relative to the carbonyl group. | Varies | Determines the overall molecular conformation and steric hindrance. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to have significant density on the oxygen atom of the carbonyl group, while the LUMO would be centered on the carbonyl carbon.

| Orbital | Typical Energy (eV) | Chemical Significance |

|---|---|---|

| HOMO | -10.0 to -9.5 eV | Region of highest electron density; site of nucleophilic character (e.g., protonation on oxygen). youtube.com |

| LUMO | +1.5 to +2.5 eV | Region most susceptible to receiving electrons; site of electrophilic character (e.g., nucleophilic attack at the carbonyl carbon). youtube.com |

| HOMO-LUMO Gap | ~11.5 to 12.0 eV | Indicates high kinetic stability and influences electronic transitions. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species. The map is color-coded to show different regions of electrostatic potential: red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). uni-muenchen.de In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. The area around the carbonyl carbon would show a less negative or slightly positive potential (green to blue), identifying it as the primary site for nucleophilic attack.

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). It indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.net

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Quantifies the overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | A high value, corresponding to a large HOMO-LUMO gap, indicates high stability and low reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ² / 2η | Indicates the molecule's capacity to act as an electrophile; the carbonyl carbon is the primary electrophilic site. researchgate.net |

Theoretical vibrational analysis can be performed using DFT to predict the infrared (IR) and Raman spectra of this compound. shsu.edu A frequency calculation on the optimized geometry yields the vibrational modes and their corresponding wavenumbers (frequencies). The most prominent feature in the calculated IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration, typically predicted in the range of 1715-1740 cm⁻¹. psu.edu Other calculated frequencies would correspond to C-H stretching, bending, and rocking vibrations of the ethyl and alkyl chains. Comparing theoretical spectra with experimental data can confirm the molecular structure and the successful synthesis of the compound.

Prediction of Molecular Properties and Conformational Analysis

Beyond electronic structure, computational methods can predict a range of molecular properties and analyze the molecule's dynamic behavior. Conformational analysis is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds. This analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. kyushu-u.ac.jp

Methods like low-mode conformational search can be employed to explore the potential energy surface and identify the most stable conformers. kyushu-u.ac.jp The analysis reveals how the long alkyl chains and the ethyl group arrange themselves to minimize steric strain. The properties of the most stable conformer, or a Boltzmann-weighted average of several low-energy conformers, are then used to predict macroscopic properties. These computational predictions can include properties like polar surface area (PSA) and the octanol-water partition coefficient (LogP), which are relevant for understanding the molecule's interactions in different environments. uni.lumolbase.com

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is influenced by its size, shape, and charge. This parameter is increasingly important in analytical chemistry, particularly in ion mobility-mass spectrometry, for identifying compounds. For this compound, CCS values can be predicted computationally for different ionic forms (adducts). These predictions are often calculated using specialized software and databases, such as CCSbase.

Below is a table of predicted CCS values for various adducts of this compound, highlighting how the ion's form affects its cross-sectional area.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 171.17435 | 144.0 |

| [M+Na]⁺ | 193.15629 | 149.1 |

| [M-H]⁻ | 169.15979 | 143.7 |

| [M+NH₄]⁺ | 188.20089 | 164.7 |

| [M+K]⁺ | 209.13023 | 148.4 |

| [M+H-H₂O]⁺ | 153.16433 | 139.0 |

| [M+HCOO]⁻ | 215.16527 | 164.7 |

| [M+CH₃COO]⁻ | 229.18092 | 185.1 |

Data sourced from PubChemLite, calculated using CCSbase. researchgate.net

Thermodynamic Property Estimation (e.g., Hydration Free Energy, Partial Molar Volume)

Hydration Free Energy (ΔGhyd)

The hydration free energy represents the change in Gibbs free energy when a molecule is transferred from the gas phase to an aqueous solution. It is a key indicator of a substance's solubility and hydrophobicity. Computational methods to estimate ΔGhyd for aliphatic ketones include:

Molecular Solvation Theories: Methods like the three-dimensional reference interaction site model (3D-RISM) with the Kovalenko–Hirata (KH) closure can calculate solvation free energies. mdpi.com These models have been benchmarked for predicting properties like ketone-water partition coefficients. mdpi.com

Molecular Dynamics (MD) Simulations: Explicit solvent simulations using force fields like the Drude polarizable force field can compute hydration free energies. nih.gov Such simulations model the dynamic interactions between the solute and individual water molecules, providing a detailed picture of the solvation process. For ketones, these simulations have shown good agreement with experimental data. nih.gov

Machine Learning Models: Dense artificial neural networks have been developed to calculate solvation free energies and enthalpies. These models use input features derived from the solute's structure and the solvent's properties to achieve high accuracy, with reported root mean square errors (RMSE) below 0.6 kcal/mol for ketones. mdpi.com

Partial Molar Volume (Vm)

The partial molar volume is the change in the total volume of a solution when one mole of a component is added. It provides insight into solute-solvent interactions and molecular packing. Group additivity methods are commonly used to estimate this property for aliphatic ketones. nih.gov These methods calculate the partial molar volume by summing the contributions of individual functional groups within the molecule. nih.gov For a molecule like this compound (CH₃CH₂C(=O)CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₃), the volume would be estimated by summing the standard volumes of its constituent groups (e.g., CH₃, CH₂, C=O, CH). Studies on various acyclic ketones have demonstrated the effectiveness of this approach for calculating partial molar volumes in different solvents. researchgate.net

| Thermodynamic Property | Estimation Methodologies | Relevance |

|---|---|---|

| Hydration Free Energy | 3D-RISM-KH Theory, Molecular Dynamics Simulations, Machine Learning | Predicts solubility and hydrophobicity. |

| Partial Molar Volume | Group Additivity Methods | Indicates solute-solvent packing and interactions. |

In Silico Modeling for Chemical Interactions

In silico modeling, particularly molecular docking and molecular dynamics, allows for the prediction and analysis of how a molecule like this compound might interact with biological targets such as proteins or enzymes. These techniques are fundamental in fields like drug discovery and toxicology.

Molecular Docking: This computational method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. For example, in silico docking has been used to study the interactions between simple ketone bodies (acetone, acetoacetate) and obesity-related proteins like the Fat Mass and Obesity-associated (FTO) protein and HMG-CoA reductase. researchgate.netf1000research.comf1000research.com These studies reveal potential binding modes and affinities, suggesting how ketones might exert biological effects. researchgate.netf1000research.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. These simulations model the movements of every atom in the system, providing detailed information about the flexibility of the complex and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize it. For instance, MD simulations have been employed to characterize the complex between the aldo-keto reductase AKR1B1 and its binding partners, identifying key amino acid residues that are critical for the interaction. frontiersin.org

Through these methods, one could hypothesize the potential biological interactions of this compound. By docking it into the active sites of various enzymes, researchers could screen for potential inhibitory activity and understand the structural basis for its binding.

Occurrence, Biogenesis, and Environmental Chemical Research Pertaining to Branched Ketones

Natural Occurrence in Biological Systems

Identification in Animal Secretions and Volatiles

While 5-Ethylnonan-3-one itself has not been definitively identified in all animal secretions, a family of structurally related ethyl-branched ketones has been discovered in the paracloacal gland secretions of several caiman species. A comprehensive analysis of secretions from the common caiman (Caiman crocodilus), the broad-snouted caiman (Caiman latirostris), and the yacare caiman (Caiman yacare), among others, revealed a novel class of 43 aliphatic carbonyl compounds. researchgate.net This class includes aldehydes, ketones, and β-diketones characterized by an ethyl branch adjacent to a carbonyl group. researchgate.net

Specifically, compounds such as 3-Ethylnonan-4-one and 5-Ethylundecan-6-one were identified, highlighting that ethyl-branched ketones are indeed part of the chemical signaling repertoire of these reptiles. researchgate.netresearchgate.net For instance, the major volatile component in the paracloacal glands of the adult African dwarf crocodile is an unusual ethyl-branched ketone. researchgate.net These findings suggest that related compounds, potentially including this compound, could function as pheromones or other semiochemicals in vertebrate species.

Presence as Volatile Organic Compounds (VOCs) in Biological Matrices

Volatile organic compounds (VOCs) are carbon-based molecules that evaporate easily at ambient temperatures and are released from various biological matrices, including breath, skin, and urine. nih.gov These compounds provide a window into the metabolic state of an organism. nih.gov Ketones, as a class of compounds, are frequently identified as VOCs in biological samples from diverse organisms. nih.govjzar.org

The analysis of VOCs has become a significant area of research for non-invasive disease diagnosis. mdpi.com In this context, various ketones, including branched ketones, are often listed as potential biomarkers. For example, studies have identified ketones like 2-pentanone and 2-nonanone (B1664094) released by skeletal muscle cells in vitro. nih.gov Other research into cancer biomarkers has identified numerous ketones, such as acetone (B3395972) and 3-heptanone, in biological matrices. nih.gov The production of these ketones is often linked to altered metabolic processes, such as an increased rate of fatty acid oxidation. nih.govresearchgate.net While this compound is not specifically named in broad VOC biomarker panels to date, the established presence of other branched ketones underscores the possibility of its occurrence in biological matrices as a metabolic byproduct. nih.govnih.gov

Biogenic Pathways and Metabolic Formation

The synthesis of ketones in biological systems is primarily linked to the metabolism of fatty acids. nih.gov The central process, known as ketogenesis, occurs when fatty acid oxidation produces an excess of acetyl-CoA, which is then converted into ketone bodies in the mitochondria, predominantly in the liver. nih.gov

The general pathway for ketone formation involves:

β-oxidation: Fatty acids are broken down into two-carbon acetyl-CoA units.

Condensation: Two molecules of acetyl-CoA combine to form acetoacetyl-CoA.

Synthesis and Cleavage: Subsequent reactions form HMG-CoA, which is then cleaved to produce the ketone body acetoacetate. Acetoacetate can then be converted to β-hydroxybutyrate or spontaneously decarboxylate to form acetone. nih.gov

The formation of a branched-chain ketone such as this compound requires a deviation from this standard pathway. The ethyl group at the C5 position suggests a precursor fatty acid with an ethyl branch. Such a structure would likely arise from the incorporation of a three-carbon unit (propionyl-CoA) instead of or in addition to the usual two-carbon acetyl-CoA units during the initial fatty acid synthesis. Subsequent β-oxidation of this ethyl-branched fatty acid, followed by further metabolic steps, would lead to the formation of an ethyl-branched ketone. In some fermentation processes, the degradation of amino acids like leucine (B10760876) can also lead to the production of branched alcohols and ketones. frontiersin.org The production of ketones can also be catalyzed by alcohol dehydrogenase (ADH) enzymes acting on secondary alcohols. researchgate.net

Degradation Mechanisms in Environmental Compartments

Once in the environment, branched ketones are subject to several degradation processes that determine their persistence.

Atmospheric Degradation: In the atmosphere, the dominant degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl (OH) radicals. epa.gov For C12 branched ketones, this process is relatively rapid, with a calculated atmospheric half-life of approximately 7 hours. epa.gov Photolysis, or degradation by sunlight, is another important pathway. epa.gov Ketones absorb light in the UV-visible spectrum (wavelengths >290 nm), which can provide sufficient energy to break chemical bonds and cause structural transformation. epa.govepa.gov

Biodegradation: In soil and water, microbial activity is a key factor in the degradation of organic chemicals. However, branched ketones are generally not considered to be readily biodegradable. epa.gov The presence of branching in a molecule's structure can hinder microbial attack, increasing the time required for its ultimate breakdown compared to straight-chain analogues. epa.gov

Hydrolysis: Degradation via hydrolysis, a reaction with water, is not a significant environmental fate for branched ketones. These compounds lack a functional group that is susceptible to this type of reaction. epa.govepa.gov

Advanced Analytical Methodologies for Detection and Quantification of 5 Ethylnonan 3 One in Complex Matrices

Sample Preparation Techniques (e.g., Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE))

Effective sample preparation is a critical first step to isolate and concentrate 5-Ethylnonan-3-one from the matrix, thereby enhancing detection sensitivity and minimizing interference. mdpi.commdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple technique ideal for extracting volatile compounds like this compound from liquid or gas phases (headspace). jmb.or.krgoogle.com The method involves exposing a fused-silica fiber coated with a stationary phase to the sample. google.com Analytes partition from the sample matrix onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. scribd.com For a C11-ketone such as this compound, a divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective as it provides a broad range of extraction capabilities for various volatiles. vscht.cz Optimization of parameters like extraction time, temperature, and agitation is crucial for achieving reproducible and quantitative results. jmb.or.krscribd.com Headspace SPME (HS-SPME) is particularly advantageous as it minimizes the introduction of non-volatile matrix components into the analytical instrument. mdpi.comnih.gov

Solid-Phase Extraction (SPE) is another powerful technique used for sample cleanup and concentration, particularly for liquid samples. thermofisher.comappliedseparations.com In SPE, the sample is passed through a cartridge containing a solid sorbent. appliedseparations.com For a moderately non-polar compound like this compound, a reversed-phase sorbent such as C18 (octadecyl) or a polymeric sorbent would be suitable. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent. thermofisher.com This technique is highly effective for cleaning up complex liquid matrices before analysis by GC or LC. eurofins.comives-openscience.eu

| Parameter | Solid-Phase Microextraction (SPME) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Equilibrium-based partitioning of analytes onto a coated fiber. google.com | Retention of analytes on a solid sorbent followed by elution. appliedseparations.com |

| Primary Application | Volatile and semi-volatile compounds in gas or liquid phase (HS-SPME). nih.gov | Analytes in liquid samples, for cleanup and concentration. mdpi.com |

| Typical Sorbent/Fiber | DVB/CAR/PDMS, PDMS/DVB. vscht.cznih.gov | C18, Polymeric (e.g., SOLA WAX). thermofisher.com |

| Advantages | Solvent-free, simple, fast, combines extraction and concentration. mdpi.comgoogle.com | High recovery, high concentration factors, effective matrix removal. ives-openscience.eu |

| Disadvantages | Fiber fragility, potential for matrix effects, requires optimization. mdpi.com | Requires solvents, can be multi-step, potential for analyte loss. encyclopedia.pub |

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures.

GC-MS is the gold standard for the analysis of volatile compounds like this compound. creative-proteomics.commdpi.com Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. scielo.org.za A non-polar column, such as one coated with 5% phenyl methyl polysiloxane (e.g., HP-5MS), is typically used for separating a wide range of VOCs. uin-alauddin.ac.id

Following separation, the eluted compounds enter the mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). scielo.org.za The resulting mass spectrum provides a molecular fingerprint that allows for confident identification by comparison to spectral libraries (e.g., NIST). scielo.org.za The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl chains, such as the ethyl group at C2 (resulting in an m/z 141 ion) and the propyl group at C4 (resulting in an m/z 127 ion), as well as McLafferty rearrangement products. A structural isomer, 5-ethylnonan-4-one, shows a characteristic ion at m/z 128 from a McLafferty rearrangement, which would also be anticipated for this compound. researchgate.net For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. eurofins.com

GC-IMS is an emerging and powerful technique that adds another dimension of separation to traditional GC analysis. researchgate.netnih.gov After separation by the GC column, compounds are ionized and enter an ion mobility drift tube. mdpi.com Here, ions are separated based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. mdpi.com This provides separation of isomers and isobars that may co-elute from the GC column. mdpi.com GC-IMS is characterized by high sensitivity, rapid analysis times, and the ability to operate at atmospheric pressure. mdpi.comkosfaj.org It generates a two-dimensional plot (GC retention time vs. IMS drift time) that creates a unique fingerprint for the volatile compounds in a sample, making it highly suitable for profiling complex matrices and detecting trace compounds like this compound. researchgate.netmdpi.com

While GC-MS is more common for volatile ketones, LC-MS/MS can be an alternative, especially when dealing with less volatile compounds or when derivatization is employed. creative-proteomics.com Ketones like this compound generally exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity. ddtjournal.comnih.gov To overcome this, chemical derivatization is often necessary. ddtjournal.com A common strategy is to react the ketone with a reagent that introduces a readily ionizable group. For example, hydroxylamine (B1172632) or Girard's reagents can react with the carbonyl group to form oximes or hydrazones, which contain nitrogen atoms and can be easily protonated, significantly enhancing the signal in ESI-MS. ddtjournal.comnih.gov

Tandem mass spectrometry (MS/MS) further increases selectivity and sensitivity by isolating a specific precursor ion (the derivatized molecule) and fragmenting it to produce characteristic product ions. nih.gov This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. eurofins.com

| Technique | Separation Principle(s) | Key Advantage for this compound | Reference |

|---|---|---|---|

| GC-MS | Volatility (GC) and mass-to-charge ratio (MS). | Excellent separation and structural identification of volatiles. | mdpi.comuin-alauddin.ac.id |

| GC-IMS | Volatility (GC) and ion mobility (size/shape, IMS). | High sensitivity and separation of isomers; provides unique fingerprint. | researchgate.netmdpi.com |

| LC-MS/MS | Polarity/hydrophobicity (LC) and precursor/product ion m/z (MS/MS). | High selectivity and sensitivity, especially after derivatization. | nih.govresearchgate.net |

Development of Quantitative Methods and Calibration Strategies

For accurate quantification of this compound, robust quantitative methods must be developed and validated. A common approach is the use of an internal standard (IS). researchgate.net The ideal IS is an isotopically labeled version of the analyte (e.g., this compound-d4), as it behaves nearly identically during sample preparation and analysis but is distinguishable by mass spectrometry. eurofins.com When a labeled standard is unavailable, a structurally similar compound with similar chemical properties, such as 4-methyl-2-pentanol (B46003) or another ketone not present in the sample, can be used. scribd.comoiv.int

Calibration is typically performed by creating a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard. epa.gov A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. oiv.int The concentration of the analyte in an unknown sample is then determined by interpolating its signal ratio on this curve. Method validation involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). researchgate.netives-openscience.eu

Challenges in Trace Analysis and Matrix Effects

The analysis of this compound at trace levels (ng/L or µg/kg) presents several significant challenges. researchgate.netacs.org

Matrix effects are a primary concern, particularly in LC-MS/MS and to a lesser extent in GC-MS. nih.govresearchgate.net Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govacs.org The use of effective sample cleanup (like SPE) and stable isotope-labeled internal standards are the best strategies to mitigate matrix effects. nih.govresearchgate.net

Other challenges include:

Analyte Instability: As a volatile thiol precursor, some related compounds can be highly reactive and may degrade or be lost during sample storage and preparation. nih.gov

Low Concentrations: The concentration of this compound may be near or below the instrument's limit of detection, requiring highly sensitive instrumentation and efficient pre-concentration steps. mdpi.comoup.com

Complex Mixtures: In many natural samples, this compound is one of hundreds of volatile compounds, necessitating high-resolution chromatographic techniques to achieve adequate separation from interferences. researchgate.netmdpi.com

Applications and Research Utility in Organic Synthesis and Chemical Biology

Role as a Key Intermediate in the Synthesis of Complex Natural Products

The utility of a molecule as an intermediate in the synthesis of natural products is a significant measure of its importance in organic chemistry. While prominent examples of total syntheses that specifically feature 5-Ethylnonan-3-one are not extensively documented, its structural motifs are relevant to synthetic strategies. The presence of a ketone allows for various C-C bond-forming reactions, such as aldol (B89426) condensations and Grignard reactions, which are fundamental steps in building the carbon skeletons of complex molecules. tcd.ie

For instance, the structurally related ketone, 4-ethylnonan-3-one, serves as a precursor in the synthesis of the tertiary alcohol 3-methyl-4-ethylnonan-3-ol, demonstrating a typical reaction pathway where a ketone is a central intermediate. Synthetic chemists often rely on a "building block" approach, using smaller, well-understood molecules to construct larger, more elaborate natural products. nih.gov The branched aliphatic chain of this compound makes it a plausible, though not yet widely cited, intermediate for natural products that contain similar structural features. Its value lies in its potential to be incorporated into iterative synthetic sequences that assemble complex carbon chains. nih.gov

Investigations into Pheromone Chemistry and Semiochemical Research

Semiochemicals are chemical signals that mediate interactions between organisms. Research into the paracloacal glands of crocodilians, specifically caimans, has revealed a fascinating array of volatile organic compounds that are believed to function as pheromones for mating or marking territory. researchgate.net A comprehensive study using gas chromatography-mass spectrometry (GC-MS) on the secretions of several caiman species identified a new family of 43 aliphatic carbonyl compounds, including aldehydes, ketones, and β-diketones characterized by an ethyl branch adjacent to the carbonyl group. researchgate.net

Although this compound itself was not identified in these studies, its close structural isomers, such as 3-ethylnonan-2-one and 5-ethylnonan-4-one, were detected in the glandular secretions. researchgate.netresearchgate.net The discovery of this class of ethyl-branched ketones has opened new avenues in pheromone research, as some of these compounds were previously unknown in nature. researchgate.netresearchgate.net The presence of this specific structural motif across multiple caiman species suggests a conserved role in chemical communication. researchgate.net Therefore, this compound is of significant interest to chemical ecologists as a reference compound for investigating the structure-activity relationships of these potential reptilian semiochemicals.

Table 1: Selected Ethyl-Branched Ketones Identified in Caiman Paracloacal Gland Secretions

| Compound Name | Molecular Formula | Species Detected In (Examples) | Reference |

|---|---|---|---|

| 3-Ethylheptan-4-one | C9H18O | Caiman crocodilus, C. latirostris, C. yacare | researchgate.net |

| 5-Ethyloctan-4-one | C10H20O | Caiman crocodilus, C. latirostris, C. yacare | researchgate.net |

| 3-Ethylnonan-2-one | C11H22O | Caiman crocodilus, C. latirostris | researchgate.netresearchgate.net |

| 5-Ethylnonan-4-one | C11H22O | Caiman crocodilus, C. latirostris, C. yacare, P. palpebrosus | researchgate.netresearchgate.net |

| 5-Ethylundecan-6-one | C13H26O | Caiman crocodilus, C. latirostris, C. yacare | researchgate.net |

Potential as a Building Block for Specialty Chemicals

The value of a simple organic molecule often lies in its potential to be converted into higher-value specialty chemicals. This compound, with its ketone functionality, is a versatile precursor for a range of chemical products. The carbonyl group can undergo reduction to form the corresponding secondary alcohol, 5-ethylnonan-3-ol. It can also undergo nucleophilic addition or condensation reactions to build more complex molecular architectures. googleapis.com

The direct α-alkylation of ketones with alcohols represents an atom-economical method for C–C bond formation, and this strategy is employed to produce long-chain ketones used in pharmaceuticals, agrochemicals, and functional materials. mdpi.com While specific large-scale industrial applications for this compound are not documented, its status as a commercially available research chemical indicates its utility as a starting material or intermediate. sigmaaldrich.combldpharm.com Its structure could be incorporated into specialty polymers, ligands for coordination chemistry, or as a scaffold for creating novel bioactive molecules for the pharmaceutical or agrochemical industries.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6137-23-1 | sigmaaldrich.com |

| Molecular Formula | C11H22O | uni.lu |

| Molecular Weight | 170.3 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CCCCC(CC)CC(=O)CC | uni.lu |

| InChIKey | KAOJOMUTIDDDOQ-UHFFFAOYSA-N | sigmaaldrich.com |

Compound Index

Future Research Perspectives and Methodological Advancements in 5 Ethylnonan 3 One Studies

Integration of Multi-Omics Data in Chemical Biology

The biological relevance of ketones is increasingly being explored through comprehensive systems biology approaches. An integrated multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens to investigate the interactions of 5-Ethylnonan-3-one within biological systems. For instance, studies on other ketones have demonstrated that omics-based approaches can reveal how these molecules influence skeletal muscle, body composition, and metabolic pathways. frontiersin.org

Future research could apply a similar multi-omics framework to this compound. This would involve exposing model organisms or cell cultures to the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This approach can help identify specific molecular pathways affected by this compound. frontiersin.orgmdpi.com For example, research on diabetic kidney disease has successfully used multi-omics to identify key biomarkers and dysfunctional cellular pathways, a strategy that could be adapted to understand the biological impact of specific chemical compounds. diabetesjournals.org Such studies could reveal if this compound acts as a signaling molecule, a metabolic byproduct, or a xenobiotic effector, providing a holistic view of its chemical biology.

The strength of this approach lies in its ability to move beyond single-endpoint analyses and capture the dynamic, system-wide response to a chemical stimulus, paving the way for new hypotheses about the compound's function. frontiersin.org

Development of Novel Analytical Platforms for Enhanced Sensitivity

The detection and quantification of volatile organic compounds (VOCs) like this compound are critical for understanding its presence and role in various environments. While gas chromatography-mass spectrometry (GC-MS) is a reliable and widely used platform for VOC profiling, the demand for higher sensitivity, accuracy, and real-time analysis is driving the development of novel analytical technologies. nih.gov

Advanced platforms that could enhance the study of this compound include:

GC-Time-of-Flight MS (GC-TOF-MS) : Offers superior detection sensitivity, mass accuracy, and resolution compared to standard GC-MS, which is crucial for identifying trace amounts of the compound in complex matrices. nih.gov

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction-Mass Spectrometry (PTR-MS) : These techniques allow for real-time, online analysis of VOCs without prior sample preparation, offering a major advantage over traditional offline methods. nih.govacs.org

Multicapillary Column-Ion Mobility Spectrometry (MCC-IMS) : This method provides rapid and direct detection of VOCs, making it suitable for high-throughput screening and in-situ analysis. rsc.org A study on VOCs emitted from plants demonstrated limits of detection in the low nanogram range using MCC-IMS. rsc.org

Chemical Ionization Mass Spectrometry (CIMS) : Custom-built CIMS instruments have shown the capability to achieve limits of detection below 10 parts per trillion for some VOCs, representing a significant leap in sensitivity. acs.org

These innovative platforms enable the detection of volatile compounds at extremely low concentrations, often in the parts-per-billion or even parts-per-trillion range, which is essential for applications in environmental monitoring, biomarker discovery, and food chemistry. nih.gov The adoption of such technologies will be instrumental in accurately profiling the presence and concentration of this compound in diverse samples.

Table 1: Comparison of Advanced Analytical Platforms for VOC Analysis

| Platform | Principle | Advantages | Typical Application |

|---|---|---|---|

| GC-TOF-MS | Gas chromatography separation followed by time-of-flight mass analysis. nih.gov | High mass accuracy, resolution, and sensitivity. nih.gov | Comprehensive profiling of complex volatile mixtures. |

| SIFT-MS / PTR-MS | Soft chemical ionization followed by mass analysis. nih.gov | Real-time analysis, no sample pre-concentration needed. nih.govacs.org | Online monitoring of air quality, breath analysis. |

| MCC-IMS | Separation by a multicapillary column followed by ion mobility spectrometry detection. rsc.org | Rapid, cost-efficient, no sample pretreatment. rsc.org | On-site detection of plant emissions, food aroma. |

| CIMS | Soft chemical ionization for real-time detection of specific compounds. acs.org | Extremely high sensitivity (ppt levels), high temporal resolution. acs.org | Atmospheric chemistry research, real-time process monitoring. |

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry, including the fragrance and flavor sectors where ketones are prevalent, is increasingly adopting green chemistry principles to minimize environmental impact. adv-bio.compersonalcaremagazine.com Future synthesis of this compound will likely focus on developing sustainable routes that are more efficient, less hazardous, and utilize renewable resources. ifrafragrance.orgperfumerflavorist.com

The core principles of green chemistry that can be applied to the synthesis of this compound include:

Waste Prevention : Designing syntheses to produce minimal waste. scentspiracy.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. scentspiracy.com

Use of Renewable Feedstocks : Utilizing starting materials from renewable sources, such as agricultural products, rather than depletable fossil fuels. ifrafragrance.org

Safer Solvents and Auxiliaries : Employing benign solvents like water or supercritical CO2, and avoiding hazardous auxiliary substances. personalcaremagazine.comscentspiracy.com

Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. ifrafragrance.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. ifrafragrance.org

Recent research has demonstrated several greener methods for ketone synthesis. These include visible-light-induced aerobic C-H oxidation in water using photocatalysts like CeCl₃, and Claisen-Schmidt condensations performed in water with green catalysts. acs.orgchemistryviews.org Other sustainable approaches involve the oxidation of alcohols using nitrogen dioxide gas, which produces nitric acid as the only byproduct, or using biocatalysts like enzymes that can operate under mild conditions and with high specificity, often eliminating the need for protecting groups. scentspiracy.comresearchgate.netnih.gov Applying these methodologies to the production of this compound could lead to more environmentally friendly and economically viable manufacturing processes.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, reducing the need for time-consuming and resource-intensive laboratory experiments. mdpi.com Advanced theoretical modeling is a promising frontier for investigating this compound.

Key theoretical approaches include:

Density Functional Theory (DFT) : DFT calculations can be used to predict molecular structures, reaction mechanisms, and spectroscopic properties. spectroscopyonline.comresearchgate.net For example, DFT has been employed to validate proposed mechanisms for ketone synthesis and to understand ketone-water interactions. acs.orgspectroscopyonline.com

Molecular Dynamics (MD) Simulations : MD simulations allow researchers to study the three-dimensional motions of molecules over time, providing insights into their dynamic behavior and interactions with other molecules, such as receptor proteins or solvents. nih.gov This can be particularly valuable for predicting how this compound might bind to biological targets like olfactory receptors. nih.gov

3D Reference Interaction Site Model (3D-RISM-KH) : This molecular solvation theory can calculate the solvation free energy of organic molecules in various solvents, a fundamental property in chemistry and biology. mdpi.com This model has been successfully validated for calculating partition coefficients of solutes between aliphatic ketones and water. mdpi.com

By applying these computational methods to this compound, researchers can predict its physicochemical properties, reactivity, and potential biological activity. For instance, theoretical models could be used to screen for potential interactions with enzymes or receptors, guiding future experimental studies in a more targeted and efficient manner.

Q & A

Basic: What are the optimal synthetic routes for 5-Ethylnonan-3-one, and how can purity be validated experimentally?

Methodological Answer:

Begin with a literature review of ketone synthesis (e.g., Grignard reactions, oxidation of secondary alcohols). Compare yields and selectivity across methods . For purity validation:

- Use GC-MS to confirm molecular weight and retention time.

- ¹H/¹³C NMR to verify structural integrity (e.g., carbonyl peak at ~210 ppm in ¹³C NMR).

- Include raw data tables in appendices, with processed data in the main text for transparency .

Basic: Which spectroscopic techniques are most reliable for distinguishing this compound from structural isomers?

Methodological Answer:

- IR Spectroscopy : Confirm the carbonyl stretch (~1700–1750 cm⁻¹) and absence of OH/NH bands.

- High-Resolution Mass Spectrometry (HRMS) : Match exact mass to theoretical values (C₁₁H₂₂O: 170.1671 g/mol).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in branched alkyl chains .

Report uncertainties in chemical shifts (±0.02 ppm) and instrument calibration protocols .

Advanced: How can contradictory data on the compound’s reaction kinetics with nucleophiles be resolved?

Methodological Answer:

- Replicate experiments under controlled conditions (temperature, solvent polarity, catalyst loading) .

- Use stopped-flow spectroscopy for real-time kinetic analysis.

- Apply multivariate statistical models to isolate variables causing discrepancies. Publish raw datasets and code for peer validation .

Advanced: What computational strategies predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries and calculate Gibbs free energy.

- Compare with experimental DSC data for phase transitions.

- Use molecular dynamics simulations to assess steric effects in branched chains .

Document software versions and force-field parameters for reproducibility .

Basic: How to design a chromatographic protocol for separating this compound from byproducts?

Methodological Answer:

- Screen columns (C18, phenyl, or polar-embedded phases) and mobile phases (acetonitrile/water gradients).

- Optimize retention times using HPLC-UV at 220 nm (ketone absorption).

- Validate with spiked recovery experiments (90–110% recovery acceptable) .

Advanced: What mechanistic insights explain the compound’s selectivity in asymmetric catalysis?

Methodological Answer:

- Conduct deuterium-labeling experiments to track stereochemical outcomes.

- Use X-ray crystallography to resolve catalyst-substrate complexes.

- Compare Eyring plots for enantiomeric pathways to identify rate-limiting steps .

Address solvent effects via Kamlet-Taft parameters .

Basic: How to assess the environmental fate of this compound using biodegradation studies?

Methodological Answer:

- Use OECD 301F (manometric respirometry) to measure aerobic degradation.

- Quantify metabolites via LC-QTOF-MS and assign structures using fragmentation libraries.

- Report half-lives and QSAR predictions for ecotoxicity .

Advanced: Why do conflicting reports exist on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

- Standardize solvent purity (e.g., H₂O ≤ 50 ppm) and temperature (±0.1°C).

- Use laser-based solubility analyzers for high-precision measurements.

- Apply Hansen Solubility Parameters to correlate with molecular interactions .

Basic: What safety protocols are critical when handling this compound in catalytic studies?

Methodological Answer:

- Follow NFPA 704 ratings for flammability (Category 2) and reactivity (Category 0).

- Use inert atmosphere gloveboxes for air-sensitive reactions.

- Include MSDS references and emergency response plans in appendices .

Advanced: How can isotopic labeling elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesize ¹³C-labeled analogs via Claisen condensation with labeled acetyl-CoA.

- Track incorporation using NMR metabolomics or accelerator mass spectrometry .

- Compare flux distributions in wild-type vs. knockout models .

Methodological Standards

- Reproducibility : Share raw spectra, crystallographic data (CIF files), and computational inputs/outputs as supplemental material .

- Data Contradictions : Use sensitivity analyses and Bayesian statistics to weigh evidence .

- Ethics : Disclose conflicts of interest and adhere to IUPAC nomenclature guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.